molecular formula C24H29NO5 B4764268 ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4764268
M. Wt: 411.5 g/mol
InChI Key: ACYIFJVISTZKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as PMK glycidate, is a key precursor chemical used in the illicit manufacture of MDMA (3,4-methylenedioxymethamphetamine) and related drugs. Due to its high demand in the illegal drug market, PMK glycidate has been subject to strict regulation and control in many countries. However, PMK glycidate has also been of interest to researchers for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate is not fully understood. However, it is believed that ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives may act on various molecular targets, such as enzymes and receptors, to exert their biological effects. For example, some studies have suggested that ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate derivatives may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives have been shown to have various biochemical and physiological effects. For example, some studies have demonstrated that ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate derivatives can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. However, further studies are needed to fully understand the biological effects of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives have several advantages for use in laboratory experiments. For example, ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate is readily available and relatively inexpensive compared to other starting materials used in organic synthesis. Additionally, ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate derivatives can be easily modified to generate a wide range of compounds with different biological activities. However, the use of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives in laboratory experiments is subject to strict regulations due to their association with illegal drug production.

Future Directions

There are several potential future directions for research on ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives. One area of interest is the development of novel compounds with anti-cancer activity. Another area of interest is the exploration of the neuroprotective effects of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives, as well as their potential applications in other areas of medicinal chemistry.

Scientific Research Applications

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. Researchers have explored the potential of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate and its derivatives as anti-cancer agents, anti-inflammatory agents, and neuroprotective agents. ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate glycidate has also been used as a starting material for the synthesis of novel compounds with potential therapeutic effects.

properties

IUPAC Name

ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-28-23(26)24(15-18-6-4-8-20(14-18)27-2)10-12-25(13-11-24)16-19-7-5-9-21-22(19)30-17-29-21/h4-9,14H,3,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYIFJVISTZKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C3C(=CC=C2)OCO3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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